N-[4-fluoro-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide
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Overview
Description
N-[4-fluoro-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a biphenyl structure substituted with a fluoro and trifluoromethyl group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with biphenyl-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-fluoro-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Diflunisal Carboxamides: These compounds share a similar biphenyl structure but differ in the substituents attached to the phenyl rings.
Trifluoromethylbenzenes: Compounds with a benzene ring substituted with trifluoromethyl groups.
Biphenyl Carboxamides: A broader class of compounds with varying substituents on the biphenyl structure.
Uniqueness
N-[4-fluoro-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide is unique due to the specific combination of fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H13F4NO |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-phenylbenzamide |
InChI |
InChI=1S/C20H13F4NO/c21-18-11-10-14(12-17(18)20(22,23)24)25-19(26)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,25,26) |
InChI Key |
PPCTWCGZIOYGGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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